![molecular formula C16H13FN2O2 B11796903 Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796903.png)
Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Esterification: The final step involves esterification of the carboxyl group with ethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate can be compared with other similar compounds such as:
2-(3-Fluorophenyl)-1H-benzo[d]imidazole: Lacks the ester group, which may affect its solubility and biological activity.
Ethyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate: Lacks the fluorine atom, which may reduce its biological activity and stability.
Ethyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate: The position of the fluorine atom can influence the compound’s reactivity and interaction with biological targets.
These comparisons highlight the unique features of this compound, such as its enhanced biological activity and stability due to the presence of the fluorine atom and ester group.
属性
分子式 |
C16H13FN2O2 |
|---|---|
分子量 |
284.28 g/mol |
IUPAC 名称 |
ethyl 2-(3-fluorophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C16H13FN2O2/c1-2-21-16(20)11-6-7-13-14(9-11)19-15(18-13)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3,(H,18,19) |
InChI 键 |
YBHYOPWHGKFNBJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11796820.png)
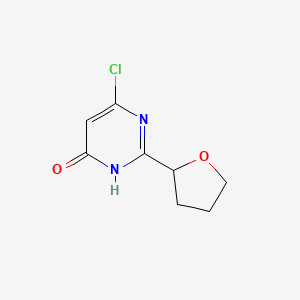
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde](/img/structure/B11796831.png)
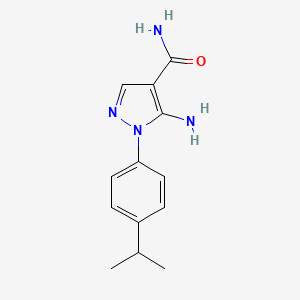

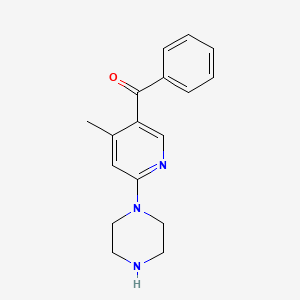
![Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11796887.png)
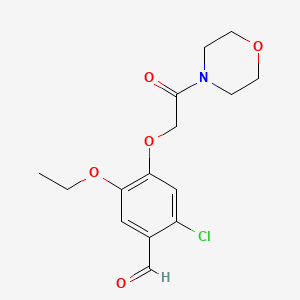
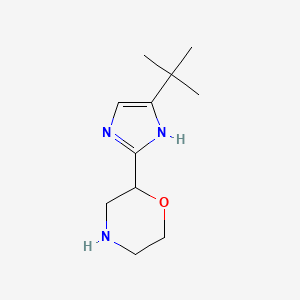

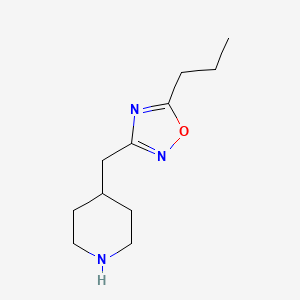
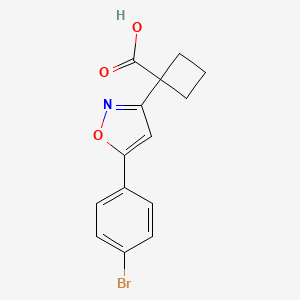
![3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796920.png)
![7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11796923.png)
